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Compound of Interest

Compound Name: (R)-2-Aminohex-5-enoic acid

Cat. No.: B173972 Get Quote

Technical Guide: (R)-2-Aminohex-5-enoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-Aminohex-5-enoic acid, a non-

proteinogenic amino acid of significant interest in medicinal chemistry and drug development.

This document covers its chemical identity, physicochemical properties, synthesis

considerations, and key applications, with a focus on its role in the development of novel

peptide-based therapeutics.

Chemical Identity and Properties
(R)-2-Aminohex-5-enoic acid, also known as (R)-homoallylglycine, is an unsaturated amino

acid. Its terminal alkene functionality makes it a versatile building block for various chemical

modifications.

Table 1: Chemical and Physicochemical Properties of (R)-2-Aminohex-5-enoic Acid
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Identifier Value Reference

IUPAC Name (2R)-2-aminohex-5-enoic acid [1]

CAS Number 103067-78-3 [1]

Molecular Formula C₆H₁₁NO₂ [1]

Molecular Weight 129.16 g/mol

Canonical SMILES
C=CCC--INVALID-LINK--

C(=O)O
[1]

InChI Key
NPSWHDAHNWWMEG-

RXMQYKEDSA-N
[1]

Topological Polar Surface Area 63.32 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 2

Rotatable Bonds 4

Note: Some properties are calculated and may vary from experimental values.

Synthesis and Handling
While a specific, detailed experimental protocol for the direct synthesis of (R)-2-Aminohex-5-
enoic acid was not found in publicly available literature, its synthesis can be approached

through established methods for enantioselective amino acid synthesis. A highly relevant

procedure is the preparation of its protected precursor, N-(Boc)-allylglycine methyl ester, via a

zinc-mediated, palladium-catalyzed cross-coupling reaction.[2][3]

Experimental Protocol: Conceptual Synthesis of N-
(Boc)-(R)-allylglycine Methyl Ester
This protocol is based on the synthesis of the (S)-enantiomer and is conceptually applicable for

the (R)-enantiomer by starting with the appropriate chiral precursor.
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Activation of Zinc: Zinc dust is activated by treatment with 1,2-dibromoethane and

chlorotrimethylsilane in dry DMF under an inert atmosphere.[2][3]

Formation of Organozinc Intermediate: A solution of a protected (R)-β-iodoalanine derivative,

such as tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate, is added to the activated

zinc slurry. The mixture is gently heated to facilitate the formation of the organozinc

intermediate.[2]

Palladium-Catalyzed Cross-Coupling: The reaction mixture is cooled, and a palladium

catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., tri(o-tolyl)phosphine) are added. A

solution of vinyl bromide in THF is then added dropwise at low temperature (-78 °C).[3]

Work-up and Purification: The reaction is allowed to warm to room temperature and stirred

overnight. The product is then extracted and purified using column chromatography to yield

N-(Boc)-(R)-allylglycine methyl ester.[2]

Deprotection: The resulting protected amino acid ester can then be deprotected and

hydrolyzed to the free amino acid, (R)-2-Aminohex-5-enoic acid, using standard acidic or

basic conditions.

Applications in Drug Development
(R)-2-Aminohex-5-enoic acid is a valuable building block in medicinal chemistry, primarily for

the synthesis of peptidomimetics and enzyme inhibitors.[4] Its unique structure allows for the

introduction of novel properties into peptide-based drugs.

Peptidomimetic Design: The incorporation of this non-proteinogenic amino acid can enhance

the metabolic stability of peptides by making them less susceptible to proteolytic

degradation. The terminal alkene can also be used as a chemical handle for further

modifications, such as cyclization or the attachment of other functional groups.[4]

Enzyme Inhibitors: The specific stereochemistry and functionality of (R)-2-Aminohex-5-
enoic acid can be exploited to design potent and selective enzyme inhibitors. The double

bond can participate in covalent interactions with active site residues or can be used to

probe the steric and electronic requirements of an enzyme's binding pocket.
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Workflow for Incorporation into Peptides via Solid-
Phase Peptide Synthesis (SPPS)
The primary application of (R)-2-Aminohex-5-enoic acid in drug development is its

incorporation into peptide chains. This is typically achieved using Solid-Phase Peptide

Synthesis (SPPS) with the amino acid appropriately protected (e.g., with a Boc or Fmoc group

on the amine).
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Workflow for Incorporating (R)-2-Aminohex-5-enoic Acid via SPPS
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Caption: General workflow for incorporating (R)-2-Aminohex-5-enoic acid into a peptide.
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Signaling Pathways and Biological Targets
Currently, there is limited publicly available information directly implicating (R)-2-Aminohex-5-
enoic acid in specific signaling pathways or detailing its interaction with specific biological

targets. Its utility is primarily demonstrated as a synthetic building block for creating peptides

with modified properties that can then be used to probe various biological systems. Research

utilizing this amino acid would be aimed at developing ligands for targets such as G-protein

coupled receptors (GPCRs), proteases, or other proteins where peptide-based interactions are

crucial.

Conclusion
(R)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid with significant potential in

the field of drug discovery and development. Its unique structural features, particularly the

terminal alkene, provide a versatile platform for the synthesis of novel peptidomimetics and

enzyme inhibitors with enhanced stability and tailored properties. While detailed biological

studies are not widely reported, the chemical tools and synthetic strategies available make it a

valuable compound for researchers and scientists working on peptide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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